1-Benzylpiperazine-2-thione

Organic Synthesis Piperazine Chemistry Thioamide Synthesis

Researchers requiring a thioamide-functionalized piperazine building block often face limited commercial availability and uncertain purity. 1-Benzylpiperazine-2-thione (CAS 190953-80-1) solves this with an efficient, high-yield (87% isolated) synthetic route delivering a crystalline solid (mp 70-73°C) for easy handling. • Crystalline solid simplifies purification and storage vs. liquid amine analogs. • Thione (C=S) group enables unique O/S-exchange, thiazole, and dithiolane syntheses inaccessible with oxo-analogs. • Matched molecular pair with 1-benzylpiperazine-2-one provides ΔlogP ≈ +0.86 for lipophilicity SAR studies. Bulk and custom synthesis available.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 190953-80-1
Cat. No. B066573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperazine-2-thione
CAS190953-80-1
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESC1CN(C(=S)CN1)CC2=CC=CC=C2
InChIInChI=1S/C11H14N2S/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
InChIKeyMYWKXLZYJQXRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperazine-2-thione: Thioamide Intermediate


1-Benzylpiperazine-2-thione (CAS 190953-80-1) is a heterocyclic thioamide belonging to the benzylpiperazine class. It is defined by the substitution of a carbonyl oxygen with a sulfur atom at the 2-position of the piperazine ring, creating a thione (C=S) functional group . This structural modification significantly alters its electronic properties and lipophilicity compared to its oxo-analogs, making it a valuable intermediate in the construction of more complex heterocyclic systems and a potential ligand in coordination chemistry .

Thioamide handle for S-heterocycle construction
Higher lipophilicity than oxo-analog for probe studies
Crystalline solid simplifies handling and purification

1-Benzylpiperazine-2-thione: Why It's Irreplaceable


Unlike its common analogs, such as 1-benzylpiperazine (a stimulant with known pharmacology ) or 1-benzylpiperazine-2-one (a lactam), the presence of the thione (C=S) group in 1-benzylpiperazine-2-thione fundamentally changes its chemical reactivity and physical properties. This thioamide group is a versatile synthetic handle that cannot be mimicked by an amine or amide. For instance, it enables unique transformations like O/S-exchange reactions with Lawesson's reagent, which can lead to unexpected rearrangements . Substituting it with a generic benzylpiperazine would therefore fail to provide the required synthetic utility and may introduce unwanted biological activity, as seen in the SAR studies of benzylpiperazine derivatives where subtle structural changes dramatically alter potency and selectivity .

Reactivity mismatch

Thioamide (C=S) reactivity cannot be mimicked by amine or lactam analogs; O/S-exchange potential is unique.

Physical form difference

Liquid 1-benzylpiperazine may introduce handling, storage, and volatility differences vs. the crystalline thione.

Biological activity risk

Generic benzylpiperazine may bring unwanted bioactivity; SAR shows minor changes alter potency and selectivity profiles.

1-Benzylpiperazine-2-thione: Comparative Evidence


Boc-Deprotection Synthesis Yield

The synthesis of 1-benzylpiperazine-2-thione from its N-Boc protected precursor (1-benzyl-4-(tert-butyloxycarbonyl)piperazin-2-thione) proceeds with an isolated yield of 87% after chromatography . This yield is comparable to, or exceeds, typical yields for similar piperazine-2-one derivatives synthesized via alternative routes, which often require more steps and have overall yields ranging from 80-92% for a multi-step sequence .

Synthesis Yield
Cross-study comparable
87% isolated yield
Supports efficient synthesis workflow
Comparable to multi-step piperazine class range (80–92%)
Organic Synthesis Piperazine Chemistry Thioamide Synthesis

Thione Substitution Effect on Lipophilicity

The replacement of the carbonyl oxygen with sulfur in 1-benzylpiperazine-2-thione is predicted to increase lipophilicity compared to its oxo-analog, 1-benzylpiperazine-2-one. While experimental logP data for 1-benzylpiperazine-2-one is predicted to be 1.89 , 1-benzylpiperazine-2-thione is predicted to have a logP of approximately 2.75 (calculated using XLogP3). This represents an increase of roughly 0.86 log units.

Predicted Lipophilicity
Class-level inference
Thione logP ≈ 2.75 vs. oxo-analog logP 1.89 (Δ +0.86)
Supports lipophilicity probe pairing
In silico XLogP3 prediction; experimental validation needed
Physicochemical Properties Lipophilicity Drug Design

Solid-State Stability vs. Liquid Amine

1-Benzylpiperazine-2-thione is a solid at room temperature with a reported melting point of 70-73°C . This contrasts sharply with its parent amine, 1-benzylpiperazine, which is a liquid at room temperature (melting point 17-20°C) . This difference in physical state is a direct consequence of the thioamide group, which enhances intermolecular interactions and crystallinity.

Solid-State Stability
Head-to-head comparison
mp 70–73°C (solid) vs. parent amine mp 17–20°C (liquid)
Supports solid-handling workflow
Δ > 50°C confirms distinct physical form
Material Properties Solid State Chemistry Compound Handling

Structural Modification and Binding Affinity

SAR studies on benzylpiperazine derivatives demonstrate that even minor structural modifications lead to significant shifts in biological activity. For instance, replacing a phenyl group (Ph) with hydrogen (H) on a related benzylpiperazine scaffold changes the IC50 for HDAC6 from 0.11 μM to 0.26 μM, and hERG inhibition from 0.66 μM to 73.1 μM . The introduction of the sulfur atom in 1-benzylpiperazine-2-thione increases its molecular weight (206.31 g/mol) compared to 1-benzylpiperazine (176.26 g/mol) , and the change in electronic properties is likely to produce similar or greater shifts in biological target engagement.

SAR Sensitivity
Class-level inference
Minor R-group change shifts IC50 up to 150-fold (HDAC6, hERG)
Indicates distinct pharmacological profile
Direct thione IC50 data unavailable; inferred from analog SAR
Structure-Activity Relationship HDAC Inhibition Molecular Pharmacology

1-Benzylpiperazine-2-thione: Recommended Applications


High-Yield Building Block for Thioamide Heterocycles

Procure 1-benzylpiperazine-2-thione when a high-yield, scalable synthetic route to a thioamide-containing piperazine building block is required. Its efficient synthesis (87% isolated yield) makes it a cost-effective starting material for constructing more complex sulfur-containing heterocycles, such as thiazoles or dithiolanes, which are valuable in medicinal chemistry and materials science.

Lipophilicity Probe for ADME Studies

Select 1-benzylpiperazine-2-thione as a matched molecular pair with its oxo-analog (1-benzylpiperazine-2-one) to directly study the impact of a sulfur-for-oxygen substitution on lipophilicity (ΔlogP ≈ +0.86) . This pair is ideal for probing how increased lipophilicity affects membrane permeability, plasma protein binding, and metabolic stability in early-stage drug discovery programs.

Crystalline Intermediate for Solid-Phase Synthesis

Use 1-benzylpiperazine-2-thione when a solid, crystalline intermediate is preferred for ease of handling, storage, or solid-phase synthetic applications. Its melting point of 70-73°C offers a clear advantage over the liquid parent amine, 1-benzylpiperazine, reducing solvent use and simplifying purification steps.

Selectivity Probe in Benzylpiperazine Pharmacology

Employ 1-benzylpiperazine-2-thione as a structurally related but functionally distinct control compound in studies involving benzylpiperazine-based pharmacophores. Given the high sensitivity of benzylpiperazine SAR to structural changes (e.g., 150-fold shift in hERG IC50 with a simple R-group change) , this thione analog serves as an excellent tool to confirm target engagement specificity or to map structure-activity relationships.

Application
Selection Property
Validation Focus
Thioamide heterocycle building block
Isolated yield consistency
Reaction scalability assessment
Matched molecular pair for lipophilicity studies
Predicted logP shift vs. oxo-analog
Membrane permeability assay context
Crystalline intermediate for solid-phase workflows
Solid-state handling property
Purification and formulation context
Selectivity probe for benzylpiperazine SAR
Structural distinction from parent amine
Target engagement profiling context
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